Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
BisGMA is synthesized from bisphenol A and glycidyl methacrylate. It is also used in resin synthesis, serving as a monomer for synthetic resin and a modifier for high molecular polymers.Molecular Structure Analysis
The molecular formula of BisGMA is C27H32O6 . It contains 66 bonds in total, including 34 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aliphatic esters .Chemical Reactions Analysis
BisGMA shows significant changes in permittivity and relaxation loss peak in the frequency domain when polymerized using visible blue light and a photochemical initiator . This suggests its utility in applications where monitoring of polymerization is crucial.Physical And Chemical Properties Analysis
BisGMA has a molecular weight of 452.5 g/mol . The dielectric properties of polymerized and unpolymerized BisGMA have been studied, showing remarkable changes in permittivity and the loss peak of the polymer .Scientific Research Applications
Dental Materials Safety and Estrogenicity
Research has critically evaluated the safety and estrogenic effects of dental resins, including those based on bisphenol A derivatives like Bis-GMA (Bisphenol A glycidyl methacrylate). Studies have shown that while these materials can release resin components capable of mimicking or disrupting estrogenic responses, the short-term risk from dental treatments using bisphenol A-based resins is considered insignificant. However, long-term effects and the need for thorough pharmacological evaluation of dental materials are emphasized to ensure their safety and effectiveness (Söderholm & Mariotti, 1999). Further, dental products containing bis-GMA show less propensity to hydrolyze to BPA, reducing estrogenic potential compared to those containing bis-DMA. Despite the proven benefits and brief BPA exposure from resin-based dental materials, caution and minimization of use during sensitive periods like pregnancy are recommended (Fleisch et al., 2010).
Endocrine Disruption Potential
The endocrine-disrupting potential of Bisphenol A, its dimethacrylate form (BPA-DM), and other related compounds has been investigated, revealing their effects on estrogen and androgen receptors, aromatase activity, and the aryl hydrocarbon receptor (AhR). These studies highlight the complex mechanisms through which these compounds can influence hormonal balance, underscoring the need for further research into their environmental and health impacts (Bonefeld‐Jørgensen et al., 2007).
Alternatives and Safety Concerns
As restrictions on Bisphenol A (BPA) usage have increased due to its reproductive toxicity and endocrine-disrupting properties, alternatives have been developed. However, the safety of these alternatives, including bisphenol S (BPS) and bisphenol F (BPF), has been questioned, indicating that many possess similar or unassessed health risks. This gap in knowledge calls for comprehensive evaluations and the development of safer materials (den Braver-Sewradj et al., 2020).
Environmental Presence and Toxicity
Bisphenol A and its derivatives, including BADGE (Bisphenol A diglycidyl ether), are widespread environmental pollutants due to their extensive use in epoxy resins and other applications. Their ubiquity in the environment and detection in human specimens, combined with concerns over their endocrine-disrupting effects, underscore the importance of monitoring their presence and understanding their fate and toxicity in both environmental and human health contexts (Wang et al., 2021).
Safety And Hazards
Future Directions
properties
CAS RN |
41637-38-1 |
---|---|
Product Name |
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate |
Molecular Formula |
C27H32O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3 |
InChI Key |
VIYWVRIBDZTTMH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
physical_description |
Liquid |
Related CAS |
29384-58-5 64696-13-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.